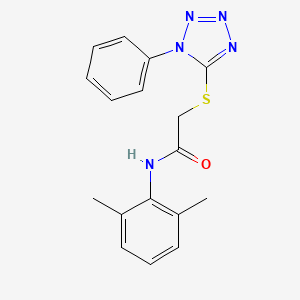

N-(2,6-Dimethyl-phenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

Description

N-(2,6-Dimethyl-phenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the nitrogen of the acetamide backbone and a tetrazole ring linked via a sulfanyl (-S-) group. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, hydrogen-bonding capacity, and applications in medicinal and agrochemical research .

Properties

Molecular Formula |

C17H17N5OS |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |

InChI |

InChI=1S/C17H17N5OS/c1-12-7-6-8-13(2)16(12)18-15(23)11-24-17-19-20-21-22(17)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,23) |

InChI Key |

HQXFQLZPJVBMIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyl-phenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

Amide Formation: Finally, the thioether-tetrazole compound is reacted with an acyl chloride or anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the tetrazole ring or the amide group, potentially leading to ring opening or amine formation.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or alkoxides can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving tetrazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyl-phenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Heterocyclic Modifications in Acetamide Derivatives

The tetrazole moiety distinguishes the target compound from analogs with triazoles, pyridazines, or benzothiazoles. Key comparisons include:

Key Observations :

- Tetrazole vs. WH7’s triazole may limit stability under physiological conditions compared to tetrazoles .

- Pyridazinone Derivatives (): Pyridazinones are associated with FPR2 agonism, suggesting heterocycle-dependent receptor targeting. The tetrazole’s smaller size and electron-deficient nature may alter binding kinetics .

- Benzothiazole Analogs () : Benzothiazoles are lipophilic and often used in CNS-targeting drugs. The target compound’s tetrazole-sulfanyl group could improve solubility compared to benzothiazole derivatives .

Substituent Effects on Activity and Selectivity

The 2,6-dimethylphenyl group is shared with oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), a fungicide . This substituent likely contributes to steric shielding and hydrophobic interactions in both agrochemical and pharmaceutical contexts. Comparisons include:

- Oxadixyl () : Replacing the tetrazole-sulfanyl group with a methoxy-oxazolidinyl moiety shifts activity toward oomycete inhibition. The target compound’s sulfanyl linkage may offer redox stability over oxadixyl’s ether bond .

- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide): Chlorophenoxy and pyridinyl groups enhance auxin-like activity in plants. The target compound’s dimethylphenyl group may reduce phytotoxicity compared to chlorinated analogs .

Biological Activity

N-(2,6-Dimethyl-phenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Synthesis of the Compound

The synthesis of N-(2,6-dimethylphenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole ring is synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

- Thioether Formation : The resultant tetrazole derivative is reacted with a thiol to create a thioether linkage.

- Amide Formation : Finally, the thioether undergoes reaction with an acid chloride or anhydride to yield the target amide structure.

This multi-step synthesis allows for the incorporation of various functional groups that can enhance biological activity.

2.1 Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2,6-dimethylphenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide have been screened for their ability to inhibit bacterial growth. The presence of the tetrazole moiety is believed to enhance the interaction with microbial enzymes, leading to effective inhibition.

2.2 Anticancer Activity

Several studies have explored the anticancer potential of tetrazole-containing compounds. A notable study reported that certain derivatives exhibited cytotoxic activity against various cancer cell lines, with IC50 values indicating potent effects. The structure–activity relationship (SAR) analysis suggested that modifications on the phenyl ring significantly influenced activity levels.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| NM-03 | 4.48 | PTP1B |

| Compound A | 1.61 | Jurkat |

| Compound B | 1.98 | A-431 |

The mechanism by which N-(2,6-dimethylphenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation.

- Receptor Interaction : There is potential for interaction with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

Case Study 1: Anticancer Evaluation

A study published in PubMed evaluated a series of tetrazole derivatives for their anticancer activity. Among them, one compound demonstrated significant inhibition against PTP1B, which is implicated in diabetes and cancer signaling pathways. This finding suggests that N-(2,6-dimethylphenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide could be a valuable lead in developing targeted therapies for these diseases .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives similar to our compound were screened against Gram-positive and Gram-negative bacteria. The results indicated a marked decrease in bacterial viability at varying concentrations, reinforcing the potential use of such compounds in treating bacterial infections .

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants extensive investigation to fully elucidate its mechanisms and optimize its efficacy through structural modifications.

Future studies should focus on:

- In vivo Testing : To assess therapeutic efficacy and safety.

- Mechanistic Studies : To clarify interactions at molecular levels.

By advancing our understanding of this compound's biological activity, we can pave the way for novel therapeutic agents in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.